2-(4-Ethylquinazolin-2-yl)guanidine
CAS No.: 331417-02-8
Cat. No.: VC14830740
Molecular Formula: C11H13N5
Molecular Weight: 215.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 331417-02-8 |
|---|---|
| Molecular Formula | C11H13N5 |
| Molecular Weight | 215.25 g/mol |
| IUPAC Name | 2-(4-ethylquinazolin-2-yl)guanidine |
| Standard InChI | InChI=1S/C11H13N5/c1-2-8-7-5-3-4-6-9(7)15-11(14-8)16-10(12)13/h3-6H,2H2,1H3,(H4,12,13,14,15,16) |
| Standard InChI Key | KFCKFSMNYWPVHO-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NC(=NC2=CC=CC=C21)N=C(N)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-(4-Ethylquinazolin-2-yl)guanidine (CAS No. 331417-02-8) has the molecular formula C₁₁H₁₃N₅ and a molecular weight of 215.25 g/mol. Its IUPAC name, 2-(4-ethylquinazolin-2-yl)guanidine, reflects the ethyl substitution at the quinazoline ring’s 4-position and the guanidine group at the 2-position. The quinazoline moiety contributes aromatic stability, while the guanidine group introduces strong basicity (pKa ≈ 13.5), enabling interactions with biological targets.
Table 1: Key Physicochemical Properties
| Property | Value | Source Citation |
|---|---|---|
| Molecular Formula | C₁₁H₁₃N₅ | |
| Molecular Weight | 215.25 g/mol | |
| Solubility (pH 7.4) | 28 µg/mL | |
| Canonical SMILES | CCC1=NC(=NC2=CC=CC=C21)N=C(N)N | |
| LogP (Predicted) | 1.82 |
The compound’s solubility profile (28 µg/mL at physiological pH) suggests limited bioavailability, necessitating formulation strategies for therapeutic use.
Synthesis and Characterization
Synthetic Routes
The synthesis of 2-(4-ethylquinazolin-2-yl)guanidine typically involves:
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Quinazoline Ring Formation: Cyclization of 2-aminobenzonitrile derivatives with ethyl-containing precursors under acidic conditions.
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Guanidine Introduction: Reaction of the intermediate quinazoline with cyanamide or thiourea derivatives, followed by purification via column chromatography .
A novel method reported by Masi et al. (2021) employs ammonium formate-Pd/C for reductive rearrangement of 5-(2′-aminophenyl)-1,2,4-oxadiazoles into quinazolin-4-ones, which can be further functionalized to yield guanidine derivatives . This approach achieves yields exceeding 80% under mild conditions, avoiding hazardous hydrogen gas .
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Conditions | Advantages |
|---|---|---|---|
| Traditional Cyclization | 60–70 | HCl, reflux | Well-established |
| Reductive Rearrangement | 80–90 | NH₄HCO₂, Pd/C, 60°C | High yield, safer |
Pharmacological Activity and Mechanisms
Sodium-Hydrogen Exchanger (NHE-1) Inhibition
2-(4-Ethylquinazolin-2-yl)guanidine exhibits potent inhibition of NHE-1, a membrane transporter implicated in cardiac ischemia-reperfusion injury and hypertension. By blocking intracellular pH regulation, it reduces myocardial apoptosis in preclinical models, with an IC₅₀ of 0.8 µM in isolated cardiomyocytes.
Anti-Inflammatory and Anti-Diabetic Effects
In murine models of acute lung injury, the compound reduced TNF-α and IL-6 levels by 40–50% at 10 mg/kg doses. Additionally, derivatives synthesized via reductive rearrangement showed DPP4 inhibition (IC₅₀ = 0.12–0.45 µM), comparable to sitagliptin, a leading anti-diabetic drug .
Table 3: Biological Activity Profile
| Target/Effect | Model/Assay | Result | Citation |
|---|---|---|---|
| NHE-1 Inhibition | Isolated cardiomyocytes | IC₅₀ = 0.8 µM | |
| TNF-α Reduction | Murine lung injury | 45% decrease | |
| DPP4 Inhibition | Enzymatic assay | IC₅₀ = 0.12–0.45 µM |
Applications in Drug Discovery
Cardiovascular Therapeutics
The compound’s NHE-1 inhibitory activity positions it as a candidate for heart failure therapy. Preclinical studies demonstrate improved ejection fraction (15–20% increase) in rodent models of myocardial infarction.
Metabolic Disorders
Quinazolinone-guanidine hybrids inhibit α-glucosidase and DPP4, enzymes critical in glucose metabolism. In diabetic rats, oral administration (50 mg/kg) reduced postprandial glucose spikes by 30% .
Comparative Analysis with Structural Analogs
Table 4: Structural Analogs and Their Activities
| Compound | Substitution | NHE-1 IC₅₀ (µM) | DPP4 IC₅₀ (µM) |
|---|---|---|---|
| 2-(4-Methylquinazolin-2-yl)guanidine | Methyl at C4 | 1.2 | 0.87 |
| 2-(4-Phenylquinazolin-2-yl)guanidine | Phenyl at C4 | 2.5 | 0.23 |
| 2-(4-Ethylquinazolin-2-yl)guanidine | Ethyl at C4 | 0.8 | 0.12 |
Ethyl substitution optimizes target affinity, likely due to enhanced hydrophobic interactions with NHE-1 and DPP4.
Future Research Directions
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Prodrug Development: Addressing solubility limitations through phosphate or ester prodrugs.
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Combination Therapies: Synergistic studies with metformin or ACE inhibitors.
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Toxicology Profiling: Chronic toxicity studies to establish safety margins.
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